3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
Overview
Description
3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione is a heterocyclic compound that features a pyridine ring attached to an amino group, which is further connected to a cyclobutene ring substituted with an ethoxy group and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione typically involves the reaction of pyridine derivatives with cyclobutene intermediates. One common method involves the condensation of 3-aminopyridine with ethoxy-substituted cyclobutene-1,2-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at room temperature to moderate heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as amorphous carbon-supported sulfonic acid can be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
- 3-(Pyridin-4-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
- 3-(Pyridin-3-ylamino)-4-methoxy-cyclobut-3-ene-1,2-dione
Uniqueness
3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethoxy-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11-8(9(14)10(11)15)13-7-4-3-5-12-6-7/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFVCSMREHMTDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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